N-benzyl-2-hydroxy-N',N'-dimethyl-2,2-diphenylacetohydrazide
Overview
Description
N-benzyl-2-hydroxy-N’,N’-dimethyl-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes benzyl, hydroxy, dimethyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-hydroxy-N’,N’-dimethyl-2,2-diphenylacetohydrazide typically involves multiple steps, starting with the preparation of the hydrazide precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. The process may involve the condensation of benzylamine with a suitable hydrazide derivative under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-hydroxy-N’,N’-dimethyl-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-benzyl-2-hydroxy-N’,N’-dimethyl-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-hydroxy-N’,N’-dimethyl-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-2-hydroxy-N’,N’-dimethyl-2,2-diphenylacetohydrazide include:
- N-benzyl-2-hydroxy-N,N-dimethylethanaminium chloride
- N-benzyl-2-hydroxybenzamide
- N,N’-dimethyl-2-(2-(dimethylamino)ethyl)dithiomalonamide
Uniqueness
What sets N-benzyl-2-hydroxy-N’,N’-dimethyl-2,2-diphenylacetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-hydroxy-N',N'-dimethyl-2,2-diphenylacetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-24(2)25(18-19-12-6-3-7-13-19)22(26)23(27,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,27H,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXFFJPVTKMEJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N(CC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196365 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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